![molecular formula C10H13NO4 B6308676 4-Amino-3,5-dimethoxy-benzoic acid methyl ester CAS No. 56066-25-2](/img/structure/B6308676.png)
4-Amino-3,5-dimethoxy-benzoic acid methyl ester
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Overview
Description
4-Amino-3,5-dimethoxy-benzoic acid methyl ester, also known as 4-ADAM, is an organic compound belonging to the family of benzoic acid derivatives. It is a white crystalline solid that has a wide range of applications in scientific research, particularly in the fields of biochemistry and physiology. 4-ADAM is known to exhibit a number of biochemical and physiological effects, including inhibition of enzyme activity, modulation of cell signaling pathways, and regulation of gene expression.
Scientific Research Applications
4-Amino-3,5-dimethoxy-benzoic acid methyl ester is a versatile compound that has been widely used in scientific research, particularly in the fields of biochemistry and physiology. It has been used to study the mechanisms of action of enzymes and other proteins, as well as to study the effects of drugs and other compounds on cells and tissues. 4-Amino-3,5-dimethoxy-benzoic acid methyl ester has also been used to study the effects of hormones and other signaling molecules on gene expression and cellular processes. In addition, 4-Amino-3,5-dimethoxy-benzoic acid methyl ester has been used in the development of new drugs and other compounds for therapeutic and diagnostic applications.
Mechanism of Action
4-Amino-3,5-dimethoxy-benzoic acid methyl ester is known to act as an inhibitor of several enzymes, including phosphodiesterases, protein kinases, and proteases. It has also been shown to modulate the activity of several cell signaling pathways, including the cAMP/PKA, MAPK, and PI3K pathways. In addition, 4-Amino-3,5-dimethoxy-benzoic acid methyl ester has been shown to regulate the expression of several genes, including those involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects
4-Amino-3,5-dimethoxy-benzoic acid methyl ester has been shown to have a number of biochemical and physiological effects, including the inhibition of enzyme activity, modulation of cell signaling pathways, and regulation of gene expression. In addition, 4-Amino-3,5-dimethoxy-benzoic acid methyl ester has been shown to modulate the activity of several hormones, including epinephrine, glucagon, and insulin. Furthermore, 4-Amino-3,5-dimethoxy-benzoic acid methyl ester has been shown to have anti-inflammatory, anti-proliferative, and anti-apoptotic effects in several cell and tissue types.
Advantages and Limitations for Lab Experiments
The use of 4-Amino-3,5-dimethoxy-benzoic acid methyl ester in laboratory experiments offers a number of advantages, including the ability to study the mechanisms of action of enzymes and other proteins, the ability to study the effects of drugs and other compounds on cells and tissues, and the ability to develop new drugs and other compounds for therapeutic and diagnostic applications. However, the use of 4-Amino-3,5-dimethoxy-benzoic acid methyl ester in laboratory experiments is not without its limitations. For example, 4-Amino-3,5-dimethoxy-benzoic acid methyl ester is not stable in aqueous solutions and is susceptible to hydrolysis. In addition, 4-Amino-3,5-dimethoxy-benzoic acid methyl ester is a relatively weak inhibitor of several enzymes and may not be suitable for certain applications.
Future Directions
The future of 4-Amino-3,5-dimethoxy-benzoic acid methyl ester in scientific research is promising. Future research may focus on the development of new derivatives of 4-Amino-3,5-dimethoxy-benzoic acid methyl ester with improved stability and enhanced inhibition of enzymes and other proteins. In addition, future research may focus on the development of new drugs and other compounds based on 4-Amino-3,5-dimethoxy-benzoic acid methyl ester for therapeutic and diagnostic applications. Finally, future research may focus on the use of 4-Amino-3,5-dimethoxy-benzoic acid methyl ester to study the effects of hormones and other signaling molecules on gene expression and cellular processes.
Synthesis Methods
4-Amino-3,5-dimethoxy-benzoic acid methyl ester is synthesized via a two-step process starting from 4-amino-3,5-dimethoxybenzoic acid (3,5-DMABA). The first step involves the reaction of 3,5-DMABA with methyl iodide in the presence of a base, such as triethylamine, to form the methyl ester of 4-amino-3,5-dimethoxybenzoic acid (4-Amino-3,5-dimethoxy-benzoic acid methyl ester). The second step involves the reaction of the methyl ester with a reducing agent, such as sodium borohydride, to form the 4-amino-3,5-dimethoxybenzoic acid methyl ester (4-Amino-3,5-dimethoxy-benzoic acid methyl ester).
properties
IUPAC Name |
methyl 4-amino-3,5-dimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-13-7-4-6(10(12)15-3)5-8(14-2)9(7)11/h4-5H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGKGWIHRFPXAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1N)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3,5-dimethoxy-benzoic acid methyl ester |
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